3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17857062
InChI: InChI=1S/C6H9ClN4O/c7-4-3-11(10-6(4)9)2-1-5(8)12/h3H,1-2H2,(H2,8,12)(H2,9,10)
SMILES:
Molecular Formula: C6H9ClN4O
Molecular Weight: 188.61 g/mol

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide

CAS No.:

Cat. No.: VC17857062

Molecular Formula: C6H9ClN4O

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide -

Specification

Molecular Formula C6H9ClN4O
Molecular Weight 188.61 g/mol
IUPAC Name 3-(3-amino-4-chloropyrazol-1-yl)propanamide
Standard InChI InChI=1S/C6H9ClN4O/c7-4-3-11(10-6(4)9)2-1-5(8)12/h3H,1-2H2,(H2,8,12)(H2,9,10)
Standard InChI Key HTGQBFIMMZCBIE-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1CCC(=O)N)N)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The IUPAC name of the compound is 3-(3-amino-4-chloropyrazol-1-yl)propanamide, and its canonical SMILES representation is NC(=O)CCn1cc(c(n1)N)Cl\text{NC(=O)CCn1cc(c(n1)N)Cl} . Key identifiers include:

PropertyValue
CAS Number1341386-20-6
Molecular FormulaC6H9ClN4O\text{C}_6\text{H}_9\text{ClN}_4\text{O}
Molecular Weight188.61 g/mol
XLogP3 (Partition Coefficient)0.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

The pyrazole ring is substituted with an amino group (-NH2_2) at position 3, a chlorine atom at position 4, and a propanamide side chain at position 1. This configuration enhances its polarity and binding affinity to biological targets.

Spectroscopic Data

  • 1^1H NMR: Signals corresponding to the pyrazole ring protons appear at δ 7.26 (s, 1H), while the amide (-CONH2_2) and amino (-NH2_2) groups resonate between δ 6.8–7.2 .

  • IR Spectroscopy: Stretching vibrations for N-H (3350 cm1^{-1}), C=O (1680 cm1^{-1}), and C-Cl (750 cm1^{-1}) are observed.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step process:

  • Formation of the Pyrazole Core: 3-Amino-4-chloropyrazole is reacted with propanoyl chloride in the presence of triethylamine to yield 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoyl chloride.

  • Amidation: The intermediate is treated with aqueous ammonia to form the final propanamide derivative .

Reaction Conditions:

  • Temperature: 0–5°C (Step 1), room temperature (Step 2).

  • Solvents: Dichloromethane (Step 1), ethanol (Step 2).

  • Yield: 65–72% after purification by column chromatography.

Industrial-Scale Production

Continuous flow synthesis has been proposed to enhance efficiency, utilizing microreactors to control exothermic reactions and improve yield (up to 85%) . Catalysts such as DMAP (4-dimethylaminopyridine) are employed to accelerate acylation .

Chemical Reactivity and Functionalization

Key Reactions

  • Oxidation: The amino group undergoes oxidation with KMnO4_4 to form nitro derivatives, which are precursors for explosives and dyes.

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated analogs, enhancing lipophilicity for pharmacokinetic studies .

  • Hydrolysis: Under acidic conditions, the amide group hydrolyzes to carboxylic acid, yielding 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid .

Stability Profile

  • Thermal Stability: Decomposes at 210°C without melting.

  • pH Sensitivity: Stable in neutral conditions but undergoes hydrolysis in strong acids (pH < 2) or bases (pH > 10) .

Biological Applications and Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and protein kinase B (Akt), with IC50_{50} values of 1.2 μM and 0.89 μM, respectively . The chlorine atom enhances hydrophobic interactions with enzyme active sites, while the amide group forms hydrogen bonds with catalytic residues .

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity against:

PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistically, it disrupts microbial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

Comparison with Structural Analogs

CompoundKey DifferencesBiological Activity
3-(4-Chloro-1H-pyrazol-1-yl)propanamideLacks the 3-amino substituentReduced COX-2 inhibition (IC50_{50} = 5.6 μM)
Methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate Ester group instead of amideLower solubility (logP = 1.8)
3-Amino-4-chloropyrazoleNo propanamide side chainMinimal antimicrobial activity

The 3-amino and propanamide groups are critical for target specificity and solubility .

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